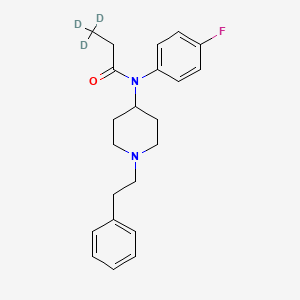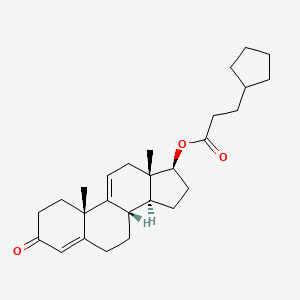
Delta 9,11 Testosterone Cypionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delta 9,11 Testosterone Cypionate is a synthetic derivative of testosterone, specifically an impurity of testosterone cypionate. It is an anabolic steroid and an androgenic ester used primarily in the treatment of low testosterone levels in men . This compound is known for its potent androgenic and anabolic effects, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of Delta 9,11 Testosterone Cypionate involves several chemical reactions and specific conditions. The primary synthetic route includes the esterification of testosterone with cyclopentylpropionic acid. This process typically requires the use of catalysts and specific reaction conditions to ensure the correct formation of the ester bond. Industrial production methods often involve large-scale chemical reactors and stringent quality control measures to produce the compound in high purity and yield .
Chemical Reactions Analysis
Delta 9,11 Testosterone Cypionate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the parent compound .
Scientific Research Applications
Delta 9,11 Testosterone Cypionate has numerous applications in scientific research:
Chemistry: It is used to study the chemical properties and reactions of steroid compounds.
Biology: Researchers use it to understand the biological effects of androgens and anabolic steroids on cellular processes.
Medicine: It is studied for its potential therapeutic effects in treating conditions related to low testosterone levels, such as hypogonadism.
Mechanism of Action
Delta 9,11 Testosterone Cypionate exerts its effects by acting as an agonist of the androgen receptor. Once administered, it is converted by the body into testosterone, which then binds to androgen receptors in various tissues. This binding activates specific genes that regulate the development and maintenance of male characteristics and muscle growth. The compound can also be metabolized into dihydrotestosterone (DHT) or estradiol, which have their own distinct effects on the body .
Comparison with Similar Compounds
Delta 9,11 Testosterone Cypionate is similar to other testosterone esters, such as:
Testosterone Cypionate: The parent compound, widely used in hormone replacement therapy.
Testosterone Enanthate: Another ester with similar androgenic and anabolic effects.
Testosterone Propionate: Known for its shorter half-life and faster onset of action.
What sets this compound apart is its unique structure, which includes a double bond at the 9,11 position. This structural difference can influence its binding affinity to androgen receptors and its overall potency .
Properties
Molecular Formula |
C27H38O3 |
|---|---|
Molecular Weight |
410.6 g/mol |
IUPAC Name |
[(8S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C27H38O3/c1-26-15-13-20(28)17-19(26)8-9-21-22-10-11-24(27(22,2)16-14-23(21)26)30-25(29)12-7-18-5-3-4-6-18/h14,17-18,21-22,24H,3-13,15-16H2,1-2H3/t21-,22-,24-,26-,27-/m0/s1 |
InChI Key |
LHCCCWYTNLRYOH-KVVMQPAJSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@H]4OC(=O)CCC5CCCC5)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4OC(=O)CCC5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S)-3-[(2S)-2-Methyl-1-oxobutyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13449619.png)

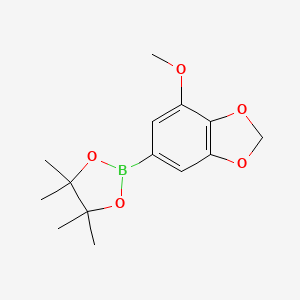

![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine dihydrochloride](/img/structure/B13449660.png)
![N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide](/img/structure/B13449665.png)
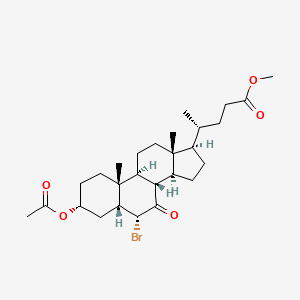
![1-(6,7,9,10-Tetrahydro-6,10-methano-8H-pyrazino[2,3-h][3]benzazepin-8-yl)ethanone](/img/structure/B13449674.png)
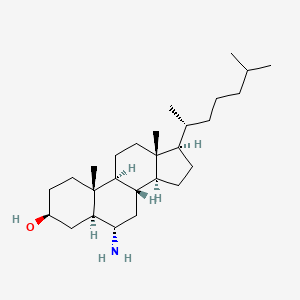
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1,2-oxazole-5-carboxylic acid](/img/structure/B13449696.png)
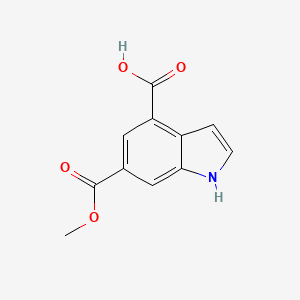
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13449709.png)
